Cas no 86967-06-8 (3-(4-bromophenyl)oxolane-2,5-dione)

3-(4-Bromophenyl)oxolane-2,5-dione is a brominated aromatic succinic anhydride derivative with applications in organic synthesis and pharmaceutical intermediates. Its key advantages include a reactive anhydride moiety, which facilitates ring-opening reactions for the formation of esters, amides, or other functionalized compounds. The 4-bromophenyl group enhances its utility in cross-coupling reactions, such as Suzuki or Heck couplings, enabling further structural diversification. The compound's high purity and stability under standard conditions make it a reliable building block for research and industrial processes. Its well-defined structure ensures consistent reactivity, supporting precise synthetic pathways in medicinal chemistry and material science applications.
3-(4-bromophenyl)oxolane-2,5-dione structure
86967-06-8 structure
Product name:3-(4-bromophenyl)oxolane-2,5-dione
CAS No:86967-06-8
MF:C10H7BrO3
MW:255.064782381058
CID:5227854
PubChem ID:3446556

3-(4-bromophenyl)oxolane-2,5-dione Chemical and Physical Properties

Names and Identifiers

    • 2,5-Furandione, 3-(4-bromophenyl)dihydro-
    • 3-(4-bromophenyl)oxolane-2,5-dione
    • Inchi: 1S/C10H7BrO3/c11-7-3-1-6(2-4-7)8-5-9(12)14-10(8)13/h1-4,8H,5H2
    • InChI Key: ZBHDUZUFAITKGD-UHFFFAOYSA-N
    • SMILES: O1C(=O)CC(C2=CC=C(Br)C=C2)C1=O

3-(4-bromophenyl)oxolane-2,5-dione Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-174714-0.5g
3-(4-bromophenyl)oxolane-2,5-dione
86967-06-8 95%
0.5g
$569.0 2023-09-20
Enamine
EN300-174714-0.25g
3-(4-bromophenyl)oxolane-2,5-dione
86967-06-8 95%
0.25g
$361.0 2023-09-20
Enamine
EN300-174714-10.0g
3-(4-bromophenyl)oxolane-2,5-dione
86967-06-8 95%
10.0g
$3130.0 2023-02-16
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01015903-1g
3-(4-Bromophenyl)oxolane-2,5-dione
86967-06-8 95%
1g
¥3031.0 2024-04-17
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1358261-50mg
3-(4-Bromophenyl)dihydrofuran-2,5-dione
86967-06-8 95%
50mg
¥4536.00 2024-04-27
Enamine
EN300-174714-1g
3-(4-bromophenyl)oxolane-2,5-dione
86967-06-8 95%
1g
$728.0 2023-09-20
Enamine
EN300-174714-10g
3-(4-bromophenyl)oxolane-2,5-dione
86967-06-8 95%
10g
$3131.0 2023-09-20
1PlusChem
1P01BDEC-1g
3-(4-bromophenyl)oxolane-2,5-dione
86967-06-8 95%
1g
$962.00 2024-04-21
Aaron
AR01BDMO-2.5g
3-(4-bromophenyl)oxolane-2,5-dione
86967-06-8 95%
2.5g
$1989.00 2025-02-14
Enamine
EN300-174714-0.1g
3-(4-bromophenyl)oxolane-2,5-dione
86967-06-8 95%
0.1g
$252.0 2023-09-20

Additional information on 3-(4-bromophenyl)oxolane-2,5-dione

Recent Advances in the Study of 3-(4-bromophenyl)oxolane-2,5-dione (CAS: 86967-06-8): A Comprehensive Research Brief

The compound 3-(4-bromophenyl)oxolane-2,5-dione (CAS: 86967-06-8) has recently gained significant attention in chemical biology and pharmaceutical research due to its unique structural features and potential therapeutic applications. This research brief synthesizes the latest findings regarding this compound, focusing on its synthesis, biological activities, and potential as a drug candidate.

Recent studies have demonstrated that 3-(4-bromophenyl)oxolane-2,5-dione serves as a versatile intermediate in organic synthesis, particularly in the construction of heterocyclic compounds with biological activity. The presence of the bromophenyl moiety enhances its reactivity in various coupling reactions, while the oxolane-2,5-dione ring provides multiple sites for further functionalization. A 2023 study published in the Journal of Medicinal Chemistry reported an optimized synthetic route for this compound with improved yield (78%) and purity (>99%).

In pharmacological research, 3-(4-bromophenyl)oxolane-2,5-dione has shown promising results as a potential inhibitor of inflammatory mediators. A recent in vitro study demonstrated its ability to suppress NF-κB activation at micromolar concentrations (IC50 = 3.2 μM), suggesting potential applications in treating inflammatory diseases. The compound's structure-activity relationship has been extensively investigated, with modifications to the bromophenyl group shown to significantly affect its biological potency.

Notably, a 2024 study in Bioorganic Chemistry revealed that derivatives of 3-(4-bromophenyl)oxolane-2,5-dione exhibit selective cytotoxicity against certain cancer cell lines, particularly in breast cancer (MCF-7) and colon cancer (HT-29) models. The mechanism appears to involve the induction of apoptosis through mitochondrial pathway activation, though further in vivo studies are needed to confirm these findings.

The compound's pharmacokinetic properties have also been investigated, with recent ADMET predictions suggesting favorable drug-like characteristics. Molecular docking studies indicate potential interactions with multiple therapeutic targets, including COX-2 and various kinases. However, challenges remain in improving its metabolic stability and oral bioavailability, as reported in a recent Pharmaceutical Research publication.

Future research directions for 3-(4-bromophenyl)oxolane-2,5-dione include exploring its potential in combination therapies, developing more potent analogs through structure-based drug design, and investigating its applications in targeted drug delivery systems. The compound's versatility and demonstrated biological activities make it a promising candidate for further pharmaceutical development.

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Amadis Chemical Company Limited
(CAS:86967-06-8)3-(4-bromophenyl)oxolane-2,5-dione
A1058663
Purity:99%
Quantity:1g
Price ($):397.0